3-Acetyl-2-methyl-1-benzofuran-5,6-dicarbonitrile
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Overview
Description
3-Acetyl-2-methyl-1-benzofuran-5,6-dicarbonitrile is a complex organic compound belonging to the benzofuran family Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-methyl-1-benzofuran-5,6-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of reactions including acetylation, nitration, and cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-2-methyl-1-benzofuran-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various hydrogenated benzofuran derivatives .
Scientific Research Applications
3-Acetyl-2-methyl-1-benzofuran-5,6-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism by which 3-Acetyl-2-methyl-1-benzofuran-5,6-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
2-Methylbenzofuran: Shares the benzofuran core but lacks the acetyl and dicarbonitrile groups.
3-Acetylbenzofuran: Similar structure but without the methyl and dicarbonitrile groups.
5,6-Dicyanobenzofuran: Contains the dicarbonitrile groups but lacks the acetyl and methyl groups
Uniqueness: 3-Acetyl-2-methyl-1-benzofuran-5,6-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H8N2O2 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-acetyl-2-methyl-1-benzofuran-5,6-dicarbonitrile |
InChI |
InChI=1S/C13H8N2O2/c1-7(16)13-8(2)17-12-4-10(6-15)9(5-14)3-11(12)13/h3-4H,1-2H3 |
InChI Key |
UCHKJRCRMABNHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C(=C2)C#N)C#N)C(=O)C |
Origin of Product |
United States |
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